(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

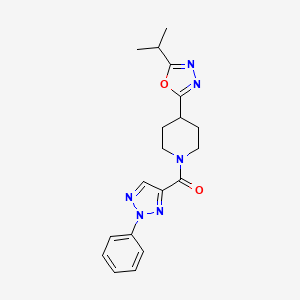

The compound "(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" features a hybrid heterocyclic scaffold combining a 1,3,4-oxadiazole ring substituted with an isopropyl group, a piperidine moiety, and a 2-phenyl-1,2,3-triazole linked via a methanone bridge. The isopropyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability, while the piperidine ring could contribute to conformational flexibility and target binding.

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13(2)17-21-22-18(27-17)14-8-10-24(11-9-14)19(26)16-12-20-25(23-16)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOVMVFQXPFKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules derived from the combination of oxadiazole and triazole moieties. Both structural units are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound's molecular formula is with a molecular weight of approximately 300.36 g/mol. The structural characteristics include:

- Piperidine ring : A six-membered ring containing nitrogen that often enhances biological activity.

- Oxadiazole moiety : Known for its role in drug discovery due to its ability to mimic bioisosteres.

- Triazole ring : Frequently associated with antifungal and anticancer properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties through various mechanisms. For instance:

- Mechanism of Action : The oxadiazole scaffold has shown to inhibit key enzymes involved in cancer cell proliferation. Studies have reported that derivatives can act as inhibitors of histone deacetylase (HDAC), which is crucial in regulating gene expression related to cancer progression .

-

Case Studies : In vitro studies demonstrated that compounds similar to the target molecule exhibit IC50 values in the micromolar range against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) .

Compound Cell Line IC50 (µM) Compound A HeLa 10.5 Compound B MCF7 8.3 Target Compound HCT116 6.0

Anti-inflammatory Activity

The compound also displays potential anti-inflammatory effects:

- Inhibition of COX Enzymes : Oxadiazoles have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. The target compound's structure suggests it may similarly inhibit COX-1 and COX-2 .

- Research Findings : In a study evaluating various oxadiazole derivatives, some exhibited IC50 values less than 10 µM against COX enzymes, indicating strong anti-inflammatory potential .

Mechanistic Insights

The biological activity of the target compound can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The presence of the oxadiazole ring allows for interactions with enzymes such as HDAC and COX, leading to the modulation of inflammatory pathways and cancer cell proliferation .

- Receptor Binding : The triazole component may enhance binding affinity to specific receptors involved in tumor growth and inflammation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents. The oxadiazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Compounds containing oxadiazole rings have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth. For instance, studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values ranging from 0.275 µM to 0.417 µM, indicating their potency compared to standard chemotherapeutics .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

- Thymidine Phosphorylase Inhibition : Some derivatives have demonstrated 6–9 times more thymidine phosphorylase inhibitory action compared to reference drugs. Such inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity:

| Structural Feature | Effect on Activity |

|---|---|

| Isopropyl group | Enhances lipophilicity and cellular uptake |

| Piperidine ring | Contributes to receptor binding affinity |

| Triazole moiety | Imparts additional biological activity against specific targets |

Research indicates that modifications to these structural components can significantly influence the pharmacological profile of the compound .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of the compound and evaluated their anticancer activity using an MTT cytotoxicity assay. The results indicated that specific substitutions on the triazole ring enhanced the anticancer properties significantly:

- Example Derivative : A derivative with a methoxy substitution showed improved activity against MCF7 cells with an IC50 value of 0.275 µM, demonstrating nearly double the potency compared to conventional drugs like erlotinib .

Clinical Implications

The clinical implications of these findings suggest that compounds like (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone could be developed into effective therapeutic agents for treating resistant forms of cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

A series of piroxicam-derived compounds (e.g., 13d, 13l, 13m ) with modified heterocyclic cores were evaluated for anti-HIV activity (). These analogs share structural motifs with the target compound, including a central heterocyclic scaffold and substituents optimized for target engagement. Key comparisons include:

- Activity Insights: The piroxicam analogs achieved EC₅₀ values of 20–25 µM against HIV integrase (IN), with docking studies indicating binding modes similar to the clinically used inhibitor raltegravir .

- Piperidine vs. piperazine moieties (as in w3) could also modulate solubility and pharmacokinetic profiles .

Crystallographic and Computational Tools

These tools could aid in elucidating the compound’s conformation and intermolecular interactions if crystallized. For example, SHELXL’s robust refinement algorithms () might resolve challenges in modeling anisotropic displacement parameters for the oxadiazole and triazole rings.

Key Research Findings and Gaps

- Antiviral Potential: The structural similarity to piroxicam analogs implies possible HIV IN inhibition, but empirical validation is required. Modifications to the oxadiazole’s substituents (e.g., replacing isopropyl with electron-withdrawing groups) could enhance potency, as seen in other heterocyclic inhibitors .

- Synthetic Feasibility: details synthetic routes for methanone-linked triazole-piperazine compounds, suggesting feasible pathways for scaling up the target compound’s production.

- Knowledge Gaps: No direct data on the target compound’s solubility, stability, or toxicity exists. Comparative studies using assays like thermal shift analysis or cell-based antiviral screens are needed.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Reflux the intermediates (e.g., 5-isopropyl-1,3,4-oxadiazole and 2-phenyl-1,2,3-triazole derivatives) in ethanol or DMF for 4–6 hours under controlled temperature (70–80°C). Monitor progress via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization .

- Workup : Introduce ice-cold water and NaOH (2–3 drops) to precipitate the product. Filter and wash with distilled water, followed by recrystallization from methanol or ethanol to enhance purity .

- Yield Improvement : Use a molar ratio of 1:1 for coupling reactions and consider catalysts like DCC (dicyclohexylcarbodiimide) for carbonyl activation.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR (400–600 MHz) in DMSO-d or CDCl to resolve signals for the oxadiazole (C=N), triazole (C-H), and methanone (C=O) groups. Key peaks include δ 8.60–7.95 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .

- FTIR : Identify functional groups via absorption bands at 1662 cm (C=O), 1555 cm (C=N), and 1208 cm (C-O) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS, expecting [M+H] peaks matching the molecular formula (CHNO) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial topoisomerase IV) based on structural analogs .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (PDB ID: e.g., 1M17) by removing water molecules and adding polar hydrogens.

- Analysis : Evaluate binding affinity (ΔG values) and key interactions (e.g., hydrogen bonds between the oxadiazole ring and Arg-125, π-π stacking with triazole-phenyl groups) .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the oxadiazole (e.g., replace isopropyl with cyclopropyl) and triazole (e.g., substitute phenyl with pyridyl) to assess bioactivity changes .

- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays or antimicrobial activity via MIC (Minimum Inhibitory Concentration) determinations .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends.

Q. How can degradation pathways under hydrolytic/oxidative stress be characterized?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (hydrolysis) or 3% HO (oxidation) at 40–60°C for 24–48 hours. Monitor degradation via HPLC-MS .

- Product Identification : Use high-resolution LC-MS to detect fragments (e.g., cleavage of the methanone group or oxadiazole ring opening). Compare with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.